tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
Overview
Description
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of tetrahydropyran and contains an amino group and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the protection of the amino group and the formation of the carbamate group. One common method is the reaction of (3S,4S)-4-aminotetrahydro-2H-pyran-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce primary amines .
Scientific Research Applications
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3S,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
- tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate derivatives with different substituents
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl carbamate group. This combination of functional groups imparts distinct reactivity and biological activity compared to similar compounds .
Biological Activity
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 216.28 g/mol. Its structure includes a tetrahydro-pyran ring and an amine functional group, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The following sections summarize its potential mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The compound's biological activity is hypothesized to arise from its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in disease processes, although detailed mechanisms remain to be elucidated through further in vitro and in vivo studies .
Therapeutic Applications
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures can provide neuroprotective effects against neurodegenerative diseases like Alzheimer's disease (AD). For instance, related compounds have shown the ability to inhibit amyloid-beta aggregation, which is a hallmark of AD pathology .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory properties, potentially reducing levels of pro-inflammatory cytokines in cellular models .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate | CHNO | Different stereochemistry may influence biological activity |
tert-butyl N-(2-aminoethyl)carbamate | CHNO | Simpler structure; primarily used in peptide synthesis |
tert-butyl (trans-4-amino-tetrahydro-pyran) | CHNO | Lacks the carbamate functionality; different reactivity profile |
This comparative analysis highlights the unique stereochemistry of this compound, which may confer distinct biological activities compared to other compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar carbamate derivatives. For example:
- A derivative was shown to inhibit β-secretase activity in vitro, indicating potential for treating Alzheimer's disease by reducing amyloid-beta levels .
These findings underscore the importance of further research into the pharmacological properties of this compound.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-aminooxan-3-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129216 | |
Record name | Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350734-62-1 | |
Record name | Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350734-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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